1-(4-Bromo-2-isobutoxyphenyl)-ethylamine
Overview
Description
“1-(4-Bromo-2-isobutoxyphenyl)-ethylamine” is a chemical compound with the molecular formula C12H18BrNO and a molecular weight of 272.18 g/mol1. It’s not intended for human or veterinary use and is available for research use only1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “1-(4-Bromo-2-isobutoxyphenyl)-ethylamine”.Molecular Structure Analysis
The molecular structure of “1-(4-Bromo-2-isobutoxyphenyl)-ethylamine” is defined by its molecular formula, C12H18BrNO1. However, I couldn’t find detailed information on its structural analysis.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “1-(4-Bromo-2-isobutoxyphenyl)-ethylamine”.Physical And Chemical Properties Analysis
Detailed physical and chemical properties of “1-(4-Bromo-2-isobutoxyphenyl)-ethylamine” are not available in the current resources.Scientific Research Applications
Metabolism and Pharmacokinetics Studies
- The study of the metabolism of related compounds like 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats shows potential applications in understanding the metabolic pathways and pharmacokinetics of similar bromo-substituted phenethylamines, including 1-(4-Bromo-2-isobutoxyphenyl)-ethylamine (Kanamori et al., 2002).
Enzymatic Acylation and Resolution
- Research on the enantioselective enzymatic acylation of similar compounds suggests potential methods for resolving and synthesizing enantiomerically pure forms of 1-(4-Bromo-2-isobutoxyphenyl)-ethylamine (Gill, Das, & Patel, 2007).
Sigma Receptor Imaging
- Compounds like N-[2-(4-iodophenyl)ethyl]-N-methyl-2-(1-piperidinyl)ethylamine and related bromo derivatives show high affinity for sigma-1 and sigma-2 subtype receptors, suggesting a potential application in sigma receptor imaging for tumors using analogs like 1-(4-Bromo-2-isobutoxyphenyl)-ethylamine (John et al., 1996).
Antidepressant Activity Studies
- Studies on 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives for antidepressant activity indicate a potential research avenue for 1-(4-Bromo-2-isobutoxyphenyl)-ethylamine in exploring its effects on neurotransmitter uptake and potential antidepressant properties (Yardley et al., 1990).
Dopamine Receptor Ligands
- The synthesis of derivatives like 2-(4-chloro-3-hydroxyphenyl)ethylamine and their evaluation as dopamine receptor ligands suggest a similar potential for 1-(4-Bromo-2-isobutoxyphenyl)-ethylamine in the study of dopamine receptors (Claudi et al., 1992).
Safety And Hazards
“1-(4-Bromo-2-isobutoxyphenyl)-ethylamine” is not intended for human or veterinary use1. It’s important to handle it with appropriate safety measures.
Future Directions
The future directions of “1-(4-Bromo-2-isobutoxyphenyl)-ethylamine” are not clear from the current resources. It’s used for research purposes1, which suggests it may have potential applications in scientific advancements.
properties
IUPAC Name |
1-[4-bromo-2-(2-methylpropoxy)phenyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO/c1-8(2)7-15-12-6-10(13)4-5-11(12)9(3)14/h4-6,8-9H,7,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYDAILGSHOBJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)Br)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-isobutoxy-phenyl)-ethylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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